molecular formula C10H15NO B1474609 (1-(1H-pyrrol-1-yl)cyclopentyl)methanol CAS No. 1564825-03-1

(1-(1H-pyrrol-1-yl)cyclopentyl)methanol

Cat. No.: B1474609
CAS No.: 1564825-03-1
M. Wt: 165.23 g/mol
InChI Key: IQJCHTXBBGTFNE-UHFFFAOYSA-N
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Description

(1-(1H-Pyrrol-1-yl)cyclopentyl)methanol is a chemical compound with the molecular formula C10H15NO. It features a pyrrole ring linked to a cyclopentyl core that bears a hydroxymethyl functional group. This structure makes it a valuable building block in organic synthesis and medicinal chemistry research. The pyrrole moiety is a privileged structure in pharmacology, known for its presence in compounds with significant biological activity . For instance, structural analogs featuring the (1H-pyrrol-1-yl)methyl group have demonstrated potent anti-tumoral effects. Research on one such analog, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate known as RDS 60, has shown it to be an effective tubulin-targeting agent. This compound inhibits cancer cell proliferation, impairs mitotic spindle formation, induces G2/M cell cycle arrest, and activates apoptosis in head and neck squamous cell carcinoma (HNSCC) cell lines . Furthermore, the hydroxymethyl group attached to an alicyclic ring is a common and versatile synthetic handle. Similar structures, such as [1-(cyclopentylmethyl)pyrrol-2-yl]methanol and 1H-pyrrole-1-methanol, are utilized in chemical synthesis . This functional group can be readily modified through oxidation or substitution, or serve as a key intermediate in constructing more complex molecular ensembles, as demonstrated in the base-promoted formation of annelated pyrrolo-1,4-oxazine systems from 1H-pyrrol-2-ylmethanol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1564825-03-1

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1-pyrrol-1-ylcyclopentyl)methanol

InChI

InChI=1S/C10H15NO/c12-9-10(5-1-2-6-10)11-7-3-4-8-11/h3-4,7-8,12H,1-2,5-6,9H2

InChI Key

IQJCHTXBBGTFNE-UHFFFAOYSA-N

SMILES

C1CCC(C1)(CO)N2C=CC=C2

Canonical SMILES

C1CCC(C1)(CO)N2C=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares (1-(1H-pyrrol-1-yl)cyclopentyl)methanol with three structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituents Key Properties Potential Applications
This compound C₁₀H₁₅NO 165.24 Cyclopentane 1H-pyrrol-1-yl, hydroxymethyl (geminal) Flexible, lipophilic, moderate polarity Pharmaceutical intermediate
[3-(1H-Pyrrol-1-yl)phenyl]methanol C₁₁H₁₁NO 173.22 Benzene 1H-pyrrol-1-yl (meta), hydroxymethyl Planar, aromatic, higher rigidity Organic synthesis, material science
[2-(1H-Pyrrol-1-yl)phenyl]methanol C₁₁H₁₁NO 173.22 Benzene 1H-pyrrol-1-yl (ortho), hydroxymethyl Steric hindrance, lower solubility Catalyst ligand, polymer precursor
(1-cyclopentyl-1H-pyrazol-5-yl)methanol C₉H₁₄N₂O 166.22 Pyrazole Cyclopentyl (N1), hydroxymethyl (C5) Polar, hydrogen-bonding capability Agrochemicals, drug discovery

Key Contrasts

Core Structure: The cyclopentane core in the target compound enhances conformational flexibility compared to the rigid aromatic benzene rings in the phenyl analogs .

Substituent Effects :

  • Geminal substitution in the target compound may lead to unique stereochemical outcomes during synthetic modifications, unlike the para/ortho substitutions in phenyl analogs.
  • Ortho-substituted phenyl derivatives exhibit steric hindrance, reducing solubility and reactivity compared to meta-substituted analogs .

Physicochemical Properties :

  • The target compound’s lower molecular weight (165.24 vs. 173.22 g/mol) and aliphatic core suggest higher lipophilicity, favoring membrane permeability in biological systems.
  • Pyrazole-containing analogs exhibit higher polarity due to nitrogen-rich heterocycles, enhancing solubility in polar solvents .

Preparation Methods

Pyrrole Attachment to Cyclopentane Ring

A common approach involves the nucleophilic substitution or cyclization reactions where a pyrrole moiety is introduced onto a cyclopentyl precursor. For example, the synthesis of 1-(3-(chloromethyl)cyclopent-3-en-1-yl)-2,5-dimethyl-1H-pyrrole, a closely related intermediate, was achieved by reacting allyl alcohol derivatives with pyrrole under Appel reaction conditions using triphenylphosphine and carbon tetrachloride, yielding the chloromethyl derivative in 81% yield.

Subsequently, this intermediate can be converted to the corresponding amine or alcohol by nucleophilic substitution or reduction.

Representative Experimental Procedure

Step Reagents & Conditions Outcome Yield (%) Notes
1. Formation of pyrrole-substituted cyclopentane chloride Allyl alcohol + triphenylphosphine + CCl4, reflux overnight (R)-1-(3-(chloromethyl)cyclopent-3-en-1-yl)-2,5-dimethyl-1H-pyrrole 81% Purified by flash chromatography
2. Nucleophilic substitution or reduction Microwave heating with amine in THF at 80 °C for 2 h Corresponding amine intermediate 63% Extraction and chromatography for purification
3. Reduction of ester to alcohol DIBAL-H reduction at low temperature Allyl alcohol intermediate High yield (not specified) Avoids hazardous reagents, suitable for scale-up

Analytical Data and Characterization

  • NMR Spectroscopy : ^1H NMR and ^13C NMR data confirm the presence of pyrrole protons and cyclopentyl methanol moiety. For example, characteristic chemical shifts for pyrrole protons appear in the 6–7 ppm range, while methylene protons adjacent to hydroxyl groups appear around 3.5–4.5 ppm.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with the target compound.
  • IR Spectroscopy : Hydroxyl group absorption bands typically appear near 3400 cm^-1, and pyrrole NH stretching bands near 3200–3300 cm^-1, supporting successful synthesis.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Reaction Time Yield Advantages Limitations
Pyrrole attachment via Appel reaction and reduction Allyl alcohol derivatives Triphenylphosphine, CCl4, DIBAL-H Overnight reflux + 2 h microwave 63–81% High yield, operational simplicity Use of CCl4 (toxic)
Improved multi-step synthesis from cyclopentane-1,2-dicarboxylic anhydride Cyclopentane-1,2-dicarboxylic anhydride Hydrazine hydrate, LiAlH4 or BH3 Several hours per step ~60% overall Avoids hazardous reagents, scalable Multi-step complexity

Research Findings and Optimization Notes

  • The use of mild reducing agents and microwave-assisted reactions improves reaction efficiency and yield.
  • Avoiding hazardous reagents such as carbon tetrachloride and hydrazine derivatives is desirable for industrial scalability.
  • Purification by flash chromatography and recrystallization ensures high purity of the final product.
  • Diastereoselectivity and regioselectivity are influenced by the choice of protecting groups and reaction conditions, as seen in related pyrrole-cyclopentane systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-(1H-pyrrol-1-yl)cyclopentyl)methanol, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of pyrrole derivatives followed by functionalization of the cyclopentyl ring. Key steps include:

  • Cyclopentyl ring formation : Acid-catalyzed cyclization of precursors like cyclopentene derivatives.
  • Pyrrole incorporation : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the pyrrole moiety.
  • Hydroxymethylation : Oxidation-reduction sequences or Grignard reactions to introduce the methanol group.
    Purity optimization requires chromatography (e.g., flash column) and recrystallization in polar solvents like ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituent positions on the cyclopentyl and pyrrole rings. For example, the pyrrole N–H proton appears as a singlet at δ ~6.8–7.2 ppm, while cyclopentyl protons show multiplet splitting (δ ~1.5–2.5 ppm) .
  • IR Spectroscopy : Confirms hydroxyl (O–H stretch at ~3200–3500 cm1^{-1}) and pyrrole ring (C–N stretch at ~1500 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C10_{10}H13_{13}NO expected m/z = 163.10) .

Q. How is the compound screened for initial biological activity?

  • Methodological Answer :

  • In vitro assays : Antimicrobial activity via broth microdilution (MIC determination against E. coli or S. aureus), or cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa) .
  • Computational prediction : Tools like PASS (Prediction of Activity Spectra for Substances) estimate bioactivity profiles based on structural motifs (e.g., pyrrole’s role in enzyme inhibition) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?

  • Methodological Answer : Thermodynamic analysis (e.g., Gibbs free energy calculations) guides optimal conditions:

  • Temperature : 323–343 K minimizes side reactions (e.g., cyclopentyl ring decomposition) .
  • Molar ratios : A 3:1 to 4:1 methanol-to-precursor ratio maximizes transesterification efficiency .
  • Catalysts : Heterogeneous catalysts (e.g., zeolites) improve regioselectivity and reduce purification steps .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or stability of the hydroxymethyl group .
  • MD simulations : Evaluate dynamic interactions with lipid bilayers, leveraging the cyclopentyl group’s hydrophobicity .

Q. How to resolve contradictory data in biological activity studies?

  • Methodological Answer :

  • Comparative assays : Test derivatives (e.g., cyclobutyl or cyclohexyl analogs) to isolate structural contributors to activity .
  • Dose-response curves : Identify non-linear effects (e.g., hormesis in cytotoxicity assays) .
  • Metabolite profiling : LC-MS/MS detects degradation products that may interfere with assays .

Q. What strategies address regioselectivity challenges in functionalizing the pyrrole ring?

  • Methodological Answer :

  • Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitution to the desired position .
  • Microwave-assisted synthesis : Enhances kinetic control, favoring formation of the 1H-pyrrol-1-yl isomer over others .

Q. How to analyze byproducts formed during synthesis, and what do they reveal about reaction mechanisms?

  • Methodological Answer :

  • GC-MS or HPLC-PDA : Identify byproducts like dehydrogenated cyclopentane derivatives or oxidized pyrrole intermediates .
  • Mechanistic insight : Byproducts suggest competing pathways (e.g., radical-mediated vs. ionic mechanisms) .

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